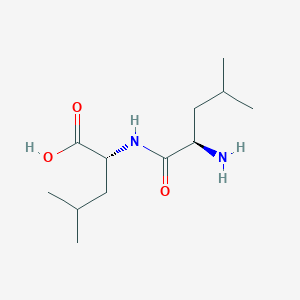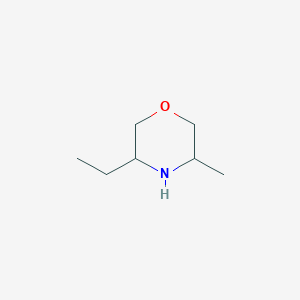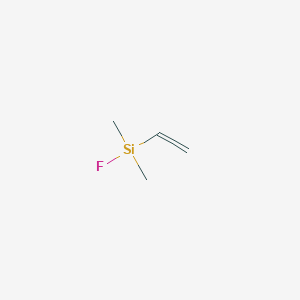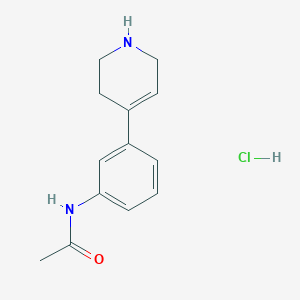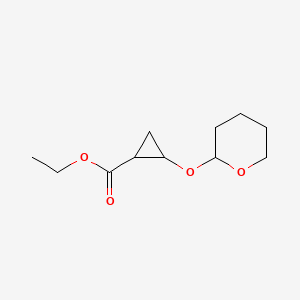
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Descripción general
Descripción
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate, also known as ethyl oxacyclopropanecarboxylate (EOC) is a cyclic ester of an aliphatic carboxylic acid. It is a colorless, volatile liquid with a sweet, fruity odor. The chemical formula for EOC is C6H10O3. EOC has a wide range of applications in both scientific research and industrial processes. It is used in the synthesis of pharmaceuticals, pesticides, and fragrances, as well as in the production of polymers. In addition, EOC has been used as a catalyst in the synthesis of organic compounds and has been studied for its potential use in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
Ethylene and Plant Growth
Ethylene Biosynthesis and Signaling in Plants
Ethylene, a simple two-carbon atom molecule, plays a crucial role in plant biology, including biosynthesis, signaling, and physiology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is a simple molecule that may be underestimated in plant biology. ACC's role extends beyond just being the precursor of ethylene, involving conjugation to different derivatives, metabolism by bacteria to favor plant growth, and sophisticated transport mechanisms for ethylene responses (B. V. D. Poel & D. Straeten, 2014).
Ethylene Perception Inhibition
Use of 1-Methylcyclopropene on Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has been studied extensively for its effects on fruits and vegetables. It serves as a commercial technology to improve the maintenance of product quality by delaying ripening and senescence, particularly in apples and potentially other fruits and vegetables. This outlines the commercial potential of 1-MCP-based technology for a wide range of produce, illustrating the critical role of ethylene in ripening and senescence processes (C. Watkins, 2006).
Safety and Hazards
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate should be handled with care. It is advised to wear protective gloves, protective clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, appropriate extinguishing media should be used .
Propiedades
IUPAC Name |
ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-11(12)8-7-9(8)15-10-5-3-4-6-14-10/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELXZWJQALABFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3133297.png)


![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)
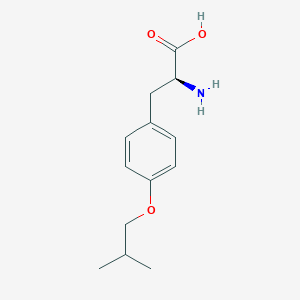

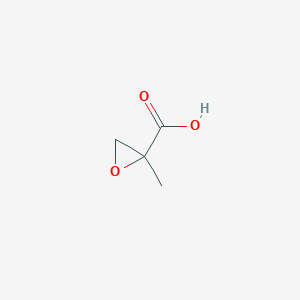

![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)
